Cas no 22244-00-4 (3-Hydroxy-5-methoxycinnamic acid)
3-Hydroxy-5-methoxycinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-5-methoxycinnamic acid
- 3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid
- (2E)-3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid
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- Inchi: 1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13)/b3-2+
- InChI Key: VUPCHIRIDPAYAQ-NSCUHMNNSA-N
- SMILES: O(C)C1=CC(=CC(/C=C/C(=O)O)=C1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 224
- XLogP3: 1.5
- Topological Polar Surface Area: 66.8
3-Hydroxy-5-methoxycinnamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016261-1g |
3-Hydroxy-5-methoxycinnamic acid |
22244-00-4 | 97% | 1g |
$1445.30 | 2023-09-02 |
3-Hydroxy-5-methoxycinnamic acid Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 3-Hydroxy-5-methoxycinnamic acid
3-Hydroxy-5-methoxycinnamic acid (CAS No. 22244-00-4): A Comprehensive Overview
3-Hydroxy-5-methoxycinnamic acid, identified by its Chemical Abstracts Service (CAS) number CAS No. 22244-00-4, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material science. This compound, belonging to the class of phenolic cinnamic acids, has garnered considerable attention due to its unique chemical structure and diverse biological activities.
The molecular structure of 3-Hydroxy-5-methoxycinnamic acid consists of a cinnamic acid backbone substituted with a hydroxyl group at the third position and a methoxy group at the fifth position. This arrangement imparts remarkable reactivity and functional properties, making it a valuable intermediate in synthetic chemistry. The presence of both hydroxyl and methoxy groups allows for various chemical modifications, enabling the synthesis of complex derivatives with tailored properties.
In recent years, 3-Hydroxy-5-methoxycinnamic acid has been extensively studied for its potential in drug development. Its phenolic nature makes it an excellent candidate for antioxidant and anti-inflammatory applications. Studies have demonstrated that this compound can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby contributing to its therapeutic potential.
One of the most promising areas of research involving 3-Hydroxy-5-methoxycinnamic acid is its role in cancer chemoprevention. Emerging evidence suggests that this compound can modulate key signaling pathways involved in tumor growth and metastasis. For instance, research has shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme known to play a crucial role in cancer progression. Additionally, its ability to induce apoptosis in cancer cells has been highlighted in several preclinical studies.
The agrochemical industry has also recognized the significance of 3-Hydroxy-5-methoxycinnamic acid. Its structural features make it a suitable precursor for synthesizing plant growth regulators and pesticides. These derivatives have shown efficacy in enhancing crop resistance against pathogens and improving yield quality. The compound's stability under various environmental conditions further enhances its applicability in agricultural practices.
Beyond pharmaceuticals and agrochemicals, 3-Hydroxy-5-methoxycinnamic acid finds applications in material science. Its ability to form stable complexes with metals has led to its use as a chelating agent in catalytic systems. These complexes have been explored for their potential in industrial processes such as polymerization and cross-linking reactions.
The synthesis of 3-Hydroxy-5-methoxycinnamic acid typically involves the esterification of cinnamic acid followed by selective hydroxylation and methylation. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent quality standards. These methods often incorporate green chemistry principles, minimizing waste and reducing environmental impact.
In conclusion, 3-Hydroxy-5-methoxycinnamic acid (CAS No. 22244-00-4) is a multifaceted compound with broad applications across multiple industries. Its unique chemical properties and biological activities make it a valuable asset in pharmaceutical development, agrochemical formulations, and material science innovations. As research continues to uncover new uses for this compound, its significance is expected to grow further, driving advancements in various scientific domains.
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